2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound with the CAS Number: 926271-64-9 . It has a molecular weight of 176.17 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, can be achieved through various methods . For instance, cyclocondensations of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, have been reported .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H8N2O2/c12-6-7-5-9(13)11-4-2-1-3-8(11)10-7/h1-5,12H,6H2 .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, which include 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, have been studied for their role as aldose reductase inhibitors. These compounds have shown activity in the micromolar/submicromolar range, indicating potential use in therapeutic applications. Additionally, these derivatives have displayed significant antioxidant properties, with the best activity shown by the catechol derivatives (C. La Motta et al., 2007).
Synthesis of Novel Hydroxymethyl-Substituted Fused Heterocycles
The synthesis of hydroxymethylated analogues of heteroaryl cores like quinazolin-4-ones and pyrido[3,4-d]pyrimidin-4(3H)-ones, which includes this compound, has been demonstrated. These compounds are notable due to their sparse or non-existent presence in the scientific literature, indicating a potential area for novel research and applications (Jane L. Holmes et al., 2016).
Biological Activities of Pyrimidine Derivatives
Research has highlighted the wide spectrum of biological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This indicates that this compound and its derivatives could have diverse applications in biomedical and pharmaceutical research (V. Rani et al., 2012).
Antibacterial Activity
Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity, showing promising results against gram-positive and gram-negative bacteria. This suggests potential applications in the development of new antibacterial agents (M. Deshmukh et al., 2009).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of this compound derivatives have been explored in medicinal chemistry. These studies include the synthesis of compounds like quinazolin-4(3H)-ones and their potential pharmacological applications, highlighting the versatility of these compounds in drug discovery (Bryan Li et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling, and modulation of gene expression .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines and their derivatives play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and behavior .
Cellular Effects
It is known that pyrimidines and their derivatives can have a profound impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidines and their derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrimidines and their derivatives can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of pyrimidines and their derivatives can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidines and their derivatives can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidines and their derivatives can be transported and distributed within cells and tissues in various ways . This can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It is known that pyrimidines and their derivatives can be localized to specific compartments or organelles within the cell . This can be directed by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(hydroxymethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-7-5-9(13)11-4-2-1-3-8(11)10-7/h1-5,12H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQCHCNWYBFWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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